molecular formula C10H14O5 B060616 Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate CAS No. 184719-43-5

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate

Cat. No. B060616
CAS RN: 184719-43-5
M. Wt: 214.21 g/mol
InChI Key: TZFXVPFPJHGAFW-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate, also known as MEMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MEMDP is a pyranone derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the modulation of various signaling pathways. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. This leads to an increase in the concentration of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has also been shown to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway, which are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammation. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate is also relatively easy to synthesize using various methods. However, Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has some limitations, including its low yield and potential toxicity, which may affect its suitability for certain experiments.

Future Directions

There are several future directions for the study of Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the study of its interactions with various biomolecules. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has the potential to be developed as a therapeutic agent for Alzheimer's disease, cancer, and inflammation, and further studies are needed to evaluate its efficacy and safety. In addition, the study of the interactions between Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate and various biomolecules, such as proteins and DNA, may provide insights into its mechanism of action and potential applications in various fields.

Synthesis Methods

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate can be synthesized using various methods, including the reaction between ethyl acetoacetate and ethyl orthoformate in the presence of p-toluenesulfonic acid, the reaction between ethyl acetoacetate and ethyl formate in the presence of sodium ethoxide, and the reaction between ethyl acetoacetate and ethyl orthoacetate in the presence of acetic anhydride. The yield and purity of Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate vary depending on the synthesis method used.

Scientific Research Applications

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been evaluated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has also been studied as a potential anticancer agent and anti-inflammatory agent. In organic synthesis, Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been used as a building block for the synthesis of various compounds, including pyranone derivatives and heterocyclic compounds. In material science, Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks.

properties

CAS RN

184719-43-5

Product Name

Methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

methyl 2-ethoxy-3-methyl-4-oxo-2,3-dihydropyran-5-carboxylate

InChI

InChI=1S/C10H14O5/c1-4-14-10-6(2)8(11)7(5-15-10)9(12)13-3/h5-6,10H,4H2,1-3H3

InChI Key

TZFXVPFPJHGAFW-UHFFFAOYSA-N

SMILES

CCOC1C(C(=O)C(=CO1)C(=O)OC)C

Canonical SMILES

CCOC1C(C(=O)C(=CO1)C(=O)OC)C

synonyms

2H-Pyran-5-carboxylicacid,2-ethoxy-3,4-dihydro-3-methyl-4-oxo-,methylester(9CI)

Origin of Product

United States

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